

Technical Guide: 1,3-Distearoyl-d5-glycerol (1,3-18:0 DG-d5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-18:0 DG-d5

Cat. No.: B125902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Distearoyl-d5-glycerol (**1,3-18:0 DG-d5**), a deuterated diacylglycerol commonly utilized as an internal standard in lipidomics research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its role in analytical workflows.

Core Properties and Specifications

1,3-18:0 DG-d5 is a synthetic, stable isotope-labeled version of 1,3-distearoyl glycerol. The deuterium labels make it an ideal internal standard for mass spectrometry-based quantification of diacylglycerols in complex biological samples.[\[1\]](#)

Physicochemical Data

Property	Value	Reference
Formal Name	octadecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl-d5) ester	[2] [3]
Synonyms	DG(18:0/0:0/18:0)-d5, 1,3-Distearin-d5, 1,3-Distearoylglycerol-d5	[2] [3]
CAS Number	1246523-69-2	[3] [4]
Molecular Formula	C ₃₉ H ₇₁ D ₅ O ₅	[3]
Molecular Weight	630.05 g/mol	[3]
Purity	Typically >98%	[5]
Formulation	Solid	[5]

Solubility Data

Solvent	Concentration	Reference
DMF	20 mg/mL	[2] [5]
DMSO	30 mg/mL	[2] [5]
Ethanol	0.25 mg/mL	[2] [5]
PBS (pH 7.2)	0.7 mg/mL	[2] [5]

Applications in Lipidomics

1,3-18:0 DG-d5 is primarily employed as an internal standard in lipidomics studies to ensure accurate quantification of diacylglycerols by correcting for variations during sample preparation and analysis.[\[6\]](#)[\[7\]](#) Its use has been documented in various research areas, including the study of metabolic diseases and biomarker discovery.[\[6\]](#)

Experimental Protocols

The following protocols are synthesized from methodologies described in lipidomics research literature where **1,3-18:0 DG-d5** or similar deuterated diglycerides are used as internal standards.

Protocol 1: Lipid Extraction from Plasma for Mass Spectrometry

This protocol outlines a common method for extracting lipids from plasma samples prior to mass spectrometry analysis.

Materials:

- Plasma samples
- Internal standard mixture containing **1,3-18:0 DG-d5**
- Methyl-tert-butyl ether (MTBE)
- Methanol (MeOH)
- Water (HPLC-grade)
- Vortex mixer
- Centrifuge
- Pipettes
- Glass vials

Procedure:

- Sample Preparation: Thaw plasma samples on ice.
- Addition of Internal Standard: To a designated volume of plasma (e.g., 10 μ L), add the internal standard mixture. A typical concentration for the internal standard mixture is 10 pmol/ μ L in a 1:1 (v/v) solution of MTBE and methanol.[\[6\]](#)

- Lipid Extraction:
 - Add methanol to the plasma sample containing the internal standard.
 - Add MTBE.
 - Vortex the mixture thoroughly for 10 minutes at 4°C.
 - Add water to induce phase separation and vortex briefly.
- Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to separate the aqueous and organic layers.
- Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass vial.
- Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

Protocol 2: Analysis by Nanoflow Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (nUPLC-MS/MS)

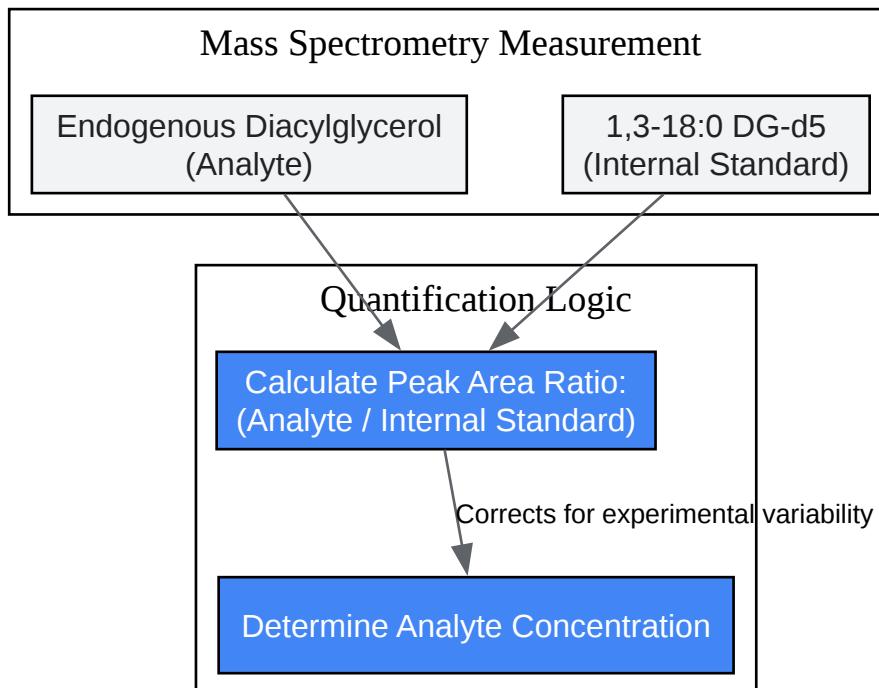
This protocol describes a general procedure for the analysis of the extracted lipids.

Instrumentation:

- Nanoflow ultrahigh-performance liquid chromatograph (nUPLC)
- Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

- Chromatographic Separation:
 - Inject the reconstituted lipid extract onto a reverse-phase chromatography column.


- Elute the lipids using a gradient of mobile phases. A common mobile phase system consists of:
 - Mobile Phase A: Acetonitrile/water with formic acid and ammonium formate.
 - Mobile Phase B: Isopropanol/acetonitrile with formic acid and ammonium formate.
- The gradient is programmed to separate different lipid classes over a specific run time.
- Mass Spectrometry Analysis:
 - Ionize the eluted lipids using an electrospray ionization (ESI) source.
 - Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid species.
 - Perform tandem mass spectrometry (MS/MS) to fragment the lipid ions and obtain structural information for identification.
- Data Analysis:
 - Process the raw data using specialized lipidomics software.
 - Identify lipid species by matching their precursor ion mass and fragmentation pattern to lipid databases.
 - Quantify the endogenous diacylglycerols by comparing their peak areas to the peak area of the **1,3-18:0 DG-d5** internal standard.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative lipidomics.

[Click to download full resolution via product page](#)

Caption: General workflow for quantitative lipidomics using an internal standard.

[Click to download full resolution via product page](#)

Caption: Logic of quantification using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using ¹³C and ²H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Glycerol 1,3-Distearate-d5 | CymitQuimica [cymitquimica.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. 1,3-Distearoyl Glycerol | CAS 504-40-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Lipidomics Analysis of Behavioral Variant Frontotemporal Dementia: A Scope for Biomarker Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mapping the lipidomic secretome of the early equine embryo [frontiersin.org]
- To cite this document: BenchChem. [Technical Guide: 1,3-Distearoyl-d5-glycerol (1,3-18:0 DG-d5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125902#1-3-18-0-dg-d5-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com